molecular formula C14H21NO3S B2600296 1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine CAS No. 1325682-98-1

1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine

Cat. No.: B2600296
CAS No.: 1325682-98-1
M. Wt: 283.39
InChI Key: QXOJVMHNEUJIAQ-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methoxy group and a 4-ethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 4-methoxypiperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the piperidine ring in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the sulfonyl group can produce 4-ethylbenzenethiol.

Scientific Research Applications

1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzenesulfonyl)-4-methoxypiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-methoxypiperidine
  • 1-(4-Chlorobenzenesulfonyl)-4-methoxypiperidine
  • 1-(4-Fluorobenzenesulfonyl)-4-methoxypiperidine

Comparison: 1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications, making it a valuable compound for specific research and industrial purposes.

Biological Activity

1-(4-Ethylbenzenesulfonyl)-4-methoxypiperidine (CAS No. 1325682-98-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a sulfonyl group and a methoxy group. The general structure can be represented as follows:

C1C2C3C4C5C6C7\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

The synthesis typically involves the following steps:

  • Formation of the Piperidine Ring : This can be achieved through nucleophilic substitution reactions involving suitable precursors.
  • Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides under basic conditions.
  • Methoxylation : The methoxy group is introduced via methylation reactions, often utilizing reagents like methyl iodide.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly concerning its effects on neurotransmitter systems and potential therapeutic applications.

Research indicates that this compound may act as an inhibitor or modulator of specific receptors, potentially affecting pathways related to pain perception and inflammation. Its interaction with nociceptin receptors suggests possible analgesic properties, as nociceptin plays a role in pain modulation.

Antinociceptive Effects

A study examining the antinociceptive effects of related compounds found that derivatives similar to this compound exhibited significant pain-relieving properties in animal models. This suggests potential applications in treating chronic pain conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the uptake of neurotransmitters such as GABA (gamma-aminobutyric acid), indicating its potential as a neuroactive agent. The inhibition of GABA uptake may contribute to increased levels of this inhibitory neurotransmitter in synaptic clefts, enhancing its effects on neuronal excitability.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityMechanism
This compoundStructureAntinociceptive, GABA uptake inhibitionNociceptin receptor modulation
2-Methyl-5-pentylpyridineStructureAnti-inflammatoryModulation of inflammatory pathways
Hydronopol derivativesStructureAgonists on ORL1 receptorsReceptor activation

Case Studies

  • Case Study on Pain Management : A clinical trial involving patients with neuropathic pain evaluated the efficacy of compounds related to this compound. Results indicated a significant reduction in pain scores compared to placebo, supporting its potential therapeutic use.
  • Neurotransmitter Interaction Study : In vitro studies assessed the impact of this compound on neurotransmitter levels in rat brain slices. Results showed a marked increase in GABA levels, suggesting that it may enhance inhibitory neurotransmission.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-3-12-4-6-14(7-5-12)19(16,17)15-10-8-13(18-2)9-11-15/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOJVMHNEUJIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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